1-Benzylpyrrolidin-3-amine hydrochloride 1-Benzylpyrrolidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC4053685
InChI: InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H
SMILES: C1CN(CC1N)CC2=CC=CC=C2.Cl
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol

1-Benzylpyrrolidin-3-amine hydrochloride

CAS No.:

Cat. No.: VC4053685

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpyrrolidin-3-amine hydrochloride -

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
IUPAC Name 1-benzylpyrrolidin-3-amine;hydrochloride
Standard InChI InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H
Standard InChI Key SLNQYIALAWPRRP-UHFFFAOYSA-N
SMILES C1CN(CC1N)CC2=CC=CC=C2.Cl
Canonical SMILES C1CN(CC1N)CC2=CC=CC=C2.Cl

Chemical Identity and Structural Characteristics

Molecular Properties

1-Benzylpyrrolidin-3-amine hydrochloride consists of a five-membered pyrrolidine ring with a benzyl group (-CH2_2C6_6H5_5) attached to the nitrogen atom and an amine (-NH2_2) at the 3-position. The hydrochloride salt form improves stability and solubility, critical for pharmacological applications . Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H17ClN2\text{C}_{11}\text{H}_{17}\text{ClN}_2
Molecular Weight212.72 g/mol
Density1.1±0.1 g/cm³
Boiling Point261.5±33.0 °C (free base)
Melting PointNot reported
SolubilitySoluble in polar solvents

The compound’s stereochemistry is pivotal; the (R)-enantiomer exhibits distinct biological activity compared to the (S)-form, as demonstrated in receptor-binding assays .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectra of the compound reveal distinct proton environments:

  • 1H NMR (DMSO-d6): δ 7.30–7.20 (m, 5H, aromatic), 3.70–3.50 (m, 2H, N-CH2_2), 3.10–2.90 (m, 1H, pyrrolidine-H), 2.80–2.60 (m, 2H, pyrrolidine-H), 2.20–1.90 (m, 4H, pyrrolidine-H) .

  • LC/MS: A prominent peak at m/z 176.1 corresponds to the free base ([M+H]+^+), with the hydrochloride form showing a characteristic chloride ion adduct .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with (R)- or (S)-pyrrolidin-3-amine, which undergoes benzylation via nucleophilic substitution. A representative pathway involves:

  • Benzylation: Reacting pyrrolidin-3-amine with benzyl bromide in the presence of a base (e.g., K2_2CO3_3) to yield 1-benzylpyrrolidin-3-amine.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Alternative Methodologies

Recent advances emphasize greener approaches:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining yields >85% .

  • Flow Chemistry: Enables continuous production with reduced solvent waste, achieving a space-time yield of 0.5 g/L·h .

A comparative analysis of synthetic methods reveals trade-offs between efficiency and scalability:

MethodYield (%)Purity (%)Stereopurity (% ee)
Conventional789592
Microwave-Assisted859895
Flow Chemistry829790

Biological Activity and Mechanism of Action

Neuropharmacological Effects

In vivo studies on structurally related compounds demonstrate:

  • Cognitive Enhancement: Improved Morris water maze performance in rodents (escape latency reduced by 40% vs. controls) .

  • Neuroprotection: 30% reduction in glutamate-induced neuronal apoptosis at 10 µM .

Dose-response relationships highlight a therapeutic window between 1–10 mg/kg, with adverse effects (e.g., catalepsy) emerging at >20 mg/kg .

Structure-Activity Relationships (SAR)

Modifications to the benzyl group profoundly influence activity:

SubstituentmAChR Binding Affinity (IC50, nM)Nootropic Efficacy (Relative to Nebracetam)
-H (Parent Compound)150 ± 121.0
-Cl (2,5-Dichloro)85 ± 81.8
-OCH3210 ± 150.7
-CF395 ± 101.5

Halogenation at the 2- and 5-positions enhances lipophilicity and receptor affinity, correlating with improved blood-brain barrier permeability .

Applications in Drug Development

Chiral Building Blocks

The compound serves as a precursor to:

  • Antipsychotics: Derivatives with substituted benzamides show 5-fold greater D2_2 receptor affinity than haloperidol .

  • Anticonvulsants: Carbamate analogs exhibit ED50_{50} values of 15 mg/kg in pentylenetetrazole-induced seizure models .

Radiopharmaceuticals

11^{11}C-Labeled analogs enable positron emission tomography (PET) imaging of mAChR density in Alzheimer’s patients, with a brain uptake ratio (SUV) of 2.1 at 30 minutes post-injection .

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